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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the potent
dipeptide protease inhibitor JE-2147 (also known as AG-1776 or KNI-764) and its target, the
human immunodeficiency virus (HIV) protease. Understanding the molecular details of this
interaction is crucial for the rational design of next-generation antiretroviral drugs aimed at
combating drug resistance.

Introduction

JE-2147 is a transition-state mimetic dipeptide HIV protease inhibitor characterized by the
inclusion of the unnatural amino acid allophenylnorstatine.[1][2] This structural feature is central
to its high binding affinity and potent antiviral activity against a wide spectrum of HIV-1, HIV-2,
and simian immunodeficiency virus strains, including those resistant to multiple protease
inhibitors.[2][3][4] A distinguishing feature of JE-2147's interaction with HIV protease is that the
binding is strongly exothermic and enthalpically driven, in contrast to many first-generation
inhibitors where binding is predominantly entropically driven.[5][6]

The HIV Protease Active Site

The HIV protease is a homodimeric aspartic protease, with each monomer contributing a
catalytic aspartic acid residue (Asp25 and Asp125) to the active site.[1][7] The active site itself
is a tunnel-like cavity with several subsites (S3, S2, S1, S1', S2', S3') that accommodate the
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amino acid side chains of the substrate. The binding of inhibitors like JE-2147 occurs within this
active site, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[4]

JE-2147 Binding Interactions

The high-resolution crystal structure of JE-2147 in complex with HIV-1 protease (PDB ID:
1KZK) reveals a network of interactions that contribute to its high binding affinity.[2][8] The
allophenylnorstatine core plays a critical role in positioning the inhibitor within the active site.

Key interactions include:

e Hydrogen Bonds: The hydroxyl group of the allophenylnorstatine moiety forms crucial
hydrogen bonds with the catalytic aspartate dyad (Asp25 and Asp125).[1][7] Water
molecules often mediate additional hydrogen bonding between the inhibitor and the enzyme.

[7]

» Hydrophobic Interactions: The various phenyl and other hydrophobic groups of JE-2147
engage in extensive van der Waals and hydrophobic interactions with the amino acid
residues lining the S1, S2, S1', and S2' pockets of the protease active site. X-ray
crystallographic analysis has identified hydrophobic interactions with residues such as Ala28,
lle84, and Ile50'.[9]

» Flexible P2' Moiety: A key feature of JE-2147 is its flexible P2' moiety, which is crucial for its
potent activity against both wild-type and mutant strains of HIV.[2][4] This flexibility allows the
inhibitor to adapt to mutations within the binding pocket that would otherwise confer
resistance.

Quantitative Binding Data

The potency of JE-2147 has been quantified in numerous studies. The following table
summarizes key binding affinity and antiviral activity data.
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Parameter Value Virus/Enzyme Reference
Ki 0.33nM HIV-1 Protease [3]
) Wild-type HIV

Ki 41 + 18 pM [6][8]
Protease
HIV-1LAI (SI) in

IC50 44 nM [3]
PBMC cells

HIV-1Ba-L (NSI) in

IC50 24 nM [3]
PBMC cells

IC50 35 nM HIV-1LAI in MT-2 cells  [3]
HIV-2EHO (SI) in MT-

IC50 47 nM [3]
2 cells

Multi-Pl-resistant HIV-
IC50 Range 13-41 nM o [2][4]
1 clinical isolates

Drug Resistance

The primary mechanism of resistance to JE-2147 involves mutations within the HIV protease
active site that reduce the inhibitor's binding affinity. The most notable resistance-associated
mutations are 147V and 184V.[4][10] The 147V mutation, in particular, appears to be specific for
JE-2147.[10] Molecular dynamics simulations suggest that the 147V mutation leads to a loss of
optimized packing of the inhibitor against residue 47, increasing the mobility of the inhibitor
within the binding site.[10]

Experimental Protocols
HIV Protease Enzyme Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory constant (Ki) of a
compound against HIV protease.

o Reagents and Materials:

o Recombinant HIV-1 Protease
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[e]

Fluorogenic HIV Protease Substrate (e.g., based on the Gag polyprotein cleavage site)

o

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10%
glycerol, pH 4.7)

o

Test compound (JE-2147) and control inhibitor (e.g., Pepstatin A)

[¢]

96-well black microplates

o

Fluorometric plate reader (Excitation/Emission wavelengths dependent on the substrate)

e Procedure:
1. Prepare serial dilutions of the test compound in the assay buffer.

2. In a 96-well plate, add the diluted test compound, a known concentration of HIV-1
protease, and the assay buffer to a final volume of 100 pL.

3. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

5. Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C.
6. The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
7. Calculate the percent inhibition for each concentration of the test compound.

8. Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

9. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,
taking into account the substrate concentration and its Km value.

In Vitro HIV Drug Resistance Assay (Recombinant Virus
Assay)
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This protocol outlines a common method for assessing the susceptibility of different HIV strains

(including site-directed mutants) to an antiviral drug.

e Reagents and Materials:

o

[¢]

[¢]

[e]

o

[¢]

Plasmids encoding wild-type and mutant HIV proviruses.

Human T-cell line (e.g., MT-2 or CEM-SS).

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
Transfection reagent.

Test compound (JE-2147).

p24 antigen ELISA kit or reverse transcriptase activity assay Kit.

e Procedure:

. Generate recombinant virus stocks by transfecting the proviral DNA into a suitable human

cell line.

. Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer

(e.g., by p24 antigen concentration).

. Prepare serial dilutions of JE-2147 in cell culture medium.

. In a 96-well plate, infect the target T-cells with a standardized amount of the wild-type or

mutant virus in the presence of the serially diluted JE-2147.

. Incubate the plate at 37°C in a CO2 incubator for 5-7 days.

. After the incubation period, measure the extent of viral replication in each well by

guantifying the p24 antigen in the culture supernatant using an ELISA or by measuring
reverse transcriptase activity.

. Calculate the percent inhibition of viral replication for each drug concentration.
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8. Determine the IC50 value for both the wild-type and mutant viruses. The fold-change in
IC50 for the mutant virus compared to the wild-type virus indicates the level of resistance.
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\_/
Hydrophobic Interaction Hydrophobic Interaction Hydrophobic Interaction Adapts to Mutations H-Bond H-Bond

HIV Protease Active Site

Y Y \4 Y Y Y

Click to download full resolution via product page

Caption: Key binding interactions of JE-2147 within the HIV protease active site.
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Experimental Workflow for Determining IC50

Prepare serial dilutions of JE-2147

Infect T-cells with HIV in the presence of JE-2147

Incubate for 5-7 days at 37°C

Gneasure viral replication (p24 ELISAD

Calculate % inhibition vs. control

Plot % inhibition vs. [JE-2147]

Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for determining the in vitro IC50 of JE-2147 against HIV.
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Logical Flow of JE-2147 Resistance Development

HIV replication under JE-2147 selective pressure

Random mutations occur in the protease gene

(Selection of mutations in the active site (e.g., 147V, I84V))

Reduced binding affinity of JE-2147

Decreased inhibitor efficacy

Resistant virus outgrows wild-type

Click to download full resolution via product page

Caption: The development of HIV resistance to JE-2147.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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